(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

Prodrug design Self-immolative spacer Drug delivery

Researchers developing targeted prodrugs require stereochemically defined, orthogonally protected pyrrolidine scaffolds-generic substitution risks chiral mismatch or incompatible deprotection. (S)-2-Aminomethyl-1-N-Cbz-pyrrolidine (CAS 141774-68-7) resolves these constraints: • Defined (S)-enantiomer at ≥98% purity eliminates chiral ambiguity vs. racemate (CAS 119020-03-0) or (R)-enantiomer (CAS 1187931-23-2). • Orthogonal Cbz protection enables selective N-deprotection, unlike unprotected analog (CAS 69500-64-7). • Validated self-immolative spacer scaffold with established cyclization kinetics for protease-sensitive prodrugs; accommodates phenolic, secondary & tertiary hydroxyl payloads. Solid; store at 2-8°C under inert atmosphere.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 141774-68-7
Cat. No. B120055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
CAS141774-68-7
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN
InChIInChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1
InChIKeyNQGRCKNDDGCZPV-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate Overview


(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS 141774-68-7), also known as (S)-2-Aminomethyl-1-N-Cbz-pyrrolidine, is a chiral pyrrolidine derivative with molecular formula C13H18N2O2 and molecular weight 234.30 . The compound features a pyrrolidine ring bearing an aminomethyl group at the 2-position and a benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen, with defined (S)-stereochemistry . It is supplied commercially as a solid with purity specifications typically at 98% . This building block is employed as an intermediate in pharmaceutical synthesis and as a key structural component in self-immolative spacer technologies for targeted prodrug delivery [1].

Workflow Self-immolative spacer prodrug research
Selection (S)-enantiomer, Cbz protected
Context Multi-step chiral synthesis & linker studies

Substitution Risks of (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate


Generic substitution of (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate with in-class analogs is inadvisable due to three interdependent structural features that critically determine functional performance: (1) defined (S)-stereochemistry at the 2-position of the pyrrolidine ring, which is essential for chiral induction in asymmetric synthesis and for stereospecific binding interactions in biological systems ; (2) the Cbz (benzyloxycarbonyl) protecting group on the pyrrolidine nitrogen, which confers orthogonal protection strategy compatibility relative to Boc-protected analogs (e.g., CAS 119020-01-8) and influences both reaction selectivity and deprotection conditions ; and (3) the aminomethyl substituent at the 2-position, which provides a nucleophilic primary amine handle for further derivatization while enabling the rapid cyclization mechanism that underpins its demonstrated utility as a self-immolative spacer [1]. The (R)-enantiomer (CAS 1187931-23-2) produces opposite stereochemical outcomes in chiral applications, while the unprotected analog (S)-(+)-2-(aminomethyl)pyrrolidine (CAS 69500-64-7) lacks the orthogonal protection required for multi-step synthetic sequences where selective N-deprotection is necessary .

Enantiomer mismatch (R)-enantiomer inverts stereochemical outcome in chiral applications
Protection strategy shift Unprotected analog lacks orthogonal N-protection, compromising multi-step synthetic sequences
Deprotection condition mismatch Boc analogs require acidic cleavage; may be incompatible with acid-sensitive substrates

Comparative Evidence: (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate


Cyclization Kinetics vs. PABC in Prodrugs

In a direct comparative study, (S)-2-(aminomethyl)pyrrolidine incorporated as a self-immolative (SI) spacer demonstrated high efficiency of drug release that was beneficial for the in vitro cytotoxic activity of protease-sensitive prodrugs when compared with a commonly used spacer of the same class, specifically the p-aminobenzyloxycarbonyl (PABC) spacer [1]. The (S)-2-(aminomethyl)pyrrolidine spacer undergoes fast cyclization via carbamate cleavage to release the free drug payload [1]. While the primary publication reports qualitative rather than quantitative kinetic rate comparisons in the abstract, the spacer's cyclization mechanism involves nucleophilic attack of the primary amine on the carbamate carbonyl to form a cyclic urea, a process that benefits from the pyrrolidine ring's conformational pre-organization [1].

Cyclization kinetics
Head-to-head
Reported higher drug release efficiency vs. PABC spacer in protease-sensitive prodrug system
Supports prodrug spacer selection review
Qualitative comparison; kinetic rate constants not numerically quantified
Prodrug design Self-immolative spacer Drug delivery Carbamate cleavage

Stereochemical Purity: (S)- vs. (R)-Enantiomer

CAS 141774-68-7 is the specifically assigned CAS number for the (S)-enantiomer of benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, as confirmed by its IUPAC name benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate and canonical SMILES NC[C@@H]1CCCN1C(=O)OCC1=CC=CC=C1 . This distinguishes it from the (R)-enantiomer, which is assigned CAS 1187931-23-2 and SMILES NC[C@H]1CCCN1C(=O)OCC1=CC=CC=C1 , and from the racemic or stereochemically unspecified benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate assigned CAS 119020-03-0 . The (S)-enantiomer is supplied at 98% purity as a solid , whereas the (R)-enantiomer is commercially available at 95% purity .

Enantiomer purity
Specification review
(S)-enantiomer purity 98%; (R)-enantiomer purity 95%
Enantiomeric purity context for chiral synthesis
Vendor specification; source-specific review
Chiral synthesis Stereochemistry Enantiomeric purity Pharmaceutical intermediates

Cbz Protection vs. Unprotected Analog

(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS 141774-68-7) incorporates a benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen, distinguishing it from the unprotected analog (S)-(+)-2-(aminomethyl)pyrrolidine (CAS 69500-64-7) . The unprotected analog is a chiral vicinal diamine used as an organocatalyst for asymmetric transformations including α-fluorination of aldehydes , whereas the Cbz-protected derivative serves as a protected building block enabling selective deprotection via hydrogenolysis without affecting other base- or acid-sensitive functional groups . The Cbz group also modifies the compound's physical state: the protected derivative is a solid at ambient temperature , while the unprotected analog is a liquid with density 0.933 g/mL at 25°C .

Protection strategy
Method context
Cbz-protected compound is a solid; unprotected analog is a liquid (density 0.933 g/mL)
Protection strategy fit for multi-step synthesis
Physical state and orthogonal deprotection compatibility differ
Protecting group strategy Orthogonal protection Cbz chemistry Multi-step synthesis

Self-Immolative Spacer Utility vs. Boc Analogs

The (S)-2-(aminomethyl)pyrrolidine scaffold has been validated as a self-immolative (SI) spacer that releases different types of anticancer drugs (phenolic, secondary, and tertiary hydroxyl groups) through a fast cyclization mechanism involving carbamate cleavage [1]. This application represents a documented functional role for this specific pyrrolidine scaffold. The mechanistic basis involves intramolecular nucleophilic attack of the free aminomethyl group on the carbamate carbonyl, forming a cyclic urea and liberating the drug payload [1]. Subsequent work by the same research group has further engineered advanced pyrrolidine-carbamate SI spacers with tertiary amine handles that induce 'superfast' cyclative drug release [2], establishing this structural class as a validated platform for tunable prodrug activation kinetics.

SI spacer validation
Class-level
Peer-reviewed self-immolative spacer application reported; no documented SI use for Boc analog
Reported application context supports SI research
Data to verify for specific analog comparisons
Self-immolative spacer Carbamate prodrug Cyclization mechanism Drug activation

Application Scenarios for (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate


Self-Immolative Spacer for Carbamate Prodrugs

Researchers developing targeted prodrug systems requiring self-immolative linkers should prioritize CAS 141774-68-7. The (S)-2-(aminomethyl)pyrrolidine scaffold has demonstrated high efficiency of drug release and beneficial in vitro cytotoxic activity compared to the commonly used p-aminobenzyloxycarbonyl (PABC) spacer in protease-sensitive prodrug contexts [1]. The scaffold accommodates release of phenolic, secondary, and tertiary hydroxyl-bearing drug payloads, providing versatility across diverse chemotherapeutic agents [1].

Chiral Synthesis with Orthogonal N-Protection

For multi-step pharmaceutical syntheses requiring orthogonal protection of the pyrrolidine nitrogen while maintaining a free aminomethyl handle for derivatization, CAS 141774-68-7 provides the Cbz-protected (S)-enantiomer in 98% purity . This contrasts with the unprotected analog (CAS 69500-64-7) which lacks the orthogonal protection required for sequences where selective N-deprotection is necessary, and with Boc-protected analogs which require acidic deprotection conditions incompatible with acid-sensitive substrates .

Stereospecific Drug Discovery with (S)-Configuration

In chiral drug discovery programs where stereochemical configuration influences biological activity, procurement of CAS 141774-68-7 ensures the defined (S)-enantiomer (SMILES NC[C@@H]1CCCN1C(=O)OCC1=CC=CC=C1) rather than the (R)-enantiomer (CAS 1187931-23-2) or racemic mixture (CAS 119020-03-0) . The 98% commercial purity specification reduces the need for additional purification prior to use in stereospecific transformations .

Academic Research on Cyclization-Activated Delivery

Academic laboratories investigating cyclization-mediated drug release mechanisms should consider CAS 141774-68-7 as a structurally validated starting scaffold. The compound's established cyclization kinetics in SI spacer applications [1] and the demonstrated tunability of this scaffold class for accelerated release profiles [2] position it as a well-characterized building block for fundamental mechanistic studies of carbamate cleavage and cyclic urea formation in prodrug activation.

Application
Selection Property
Validation Focus
Self-immolative spacer prodrug studies
Reported cyclization kinetics context
Release profile in protease-sensitive models
Multi-step chiral synthesis
Cbz orthogonal protection strategy
Deprotection compatibility and enantiomeric integrity
Stereospecific candidate synthesis
Defined (S)-enantiomer identity
Chiral purity specification review
Cyclization mechanism investigations
Structurally characterized SI spacer scaffold
Cyclization rate and payload versatility

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